molecular formula C₁₂H₂₄CaO₁₂ B1142302 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- CAS No. 79580-64-6

4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-

Cat. No. B1142302
CAS RN: 79580-64-6
M. Wt: 400.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions starting from basic precursors. For example, a study by Elewa et al. (2021) discusses the synthesis of pyridine derivatives through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate in a one-step reaction, showcasing the complexity and versatility of pyridazine synthesis methods (Elewa et al., 2021).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives reveals significant insights into their chemical behavior and potential applications. Ogurtsov et al. (2018) present a detailed structural characterization of oxadiazolopyridazine compounds, highlighting the planarity of the molecule and unusual bond lengths and angles, which could be reflective of the structural intricacies of the compound (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Pyridazine compounds engage in various chemical reactions, leading to the synthesis of numerous derivatives with diverse properties. Kawale et al. (2017) describe the synthesis of thiazine-carbonitrile derivatives through the condensation of thionicotinamide with bis(methylthio)methylene malononitrile, demonstrating the reactivity of pyridazine derivatives under different conditions (Kawale et al., 2017).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the research by Samshuddin et al. (2014) on different heterocycles, including pyrazole and oxadiazine, sheds light on hydrogen bonding interactions and crystal packing, which are important factors in determining the physical properties of these compounds (Samshuddin et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of pyridazine derivatives. Research by Xu et al. (2012) on pyridazine derivatives with herbicidal activities highlights the importance of functional groups and substituents in determining the chemical behavior and utility of these compounds (Xu et al., 2012).

Scientific Research Applications

Optoelectronic Materials

Research on quinazolines and pyrimidines, which share a structural resemblance with the mentioned compound, has shown significant potential in optoelectronic applications. These compounds have been utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and ability to form π-extended conjugated systems. Polyhalogen derivatives, in particular, have been highlighted as crucial materials for creating novel optoelectronic materials, indicating a promising area of application for related chemical structures (Lipunova et al., 2018).

Antineoplastic Agents

Compounds related to the query have been studied for their potential as antineoplastic (anti-cancer) agents. A novel series of compounds demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs, highlighting the potential of these chemical structures in developing new cancer treatments (Hossain et al., 2020).

Safety And Hazards

This would involve a detailed examination of the compound’s safety profile, including any known hazards associated with its use, handling, or disposal.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.


Please note that the above is a general approach and the specific details would depend on the particular compound and the available literature. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database.


properties

IUPAC Name

5,6-bis(4-fluorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2/c20-14-5-1-12(2-6-14)17-16(11-22)19(26)24(9-10-25)23-18(17)13-3-7-15(21)8-4-13/h1-8,25H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLBJCCZJQZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)F)CCO)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226560
Record name 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-

CAS RN

75643-56-0
Record name NSC 362454
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075643560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701860
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDAZINECARBONITRILE, 5,6-BIS(4-FLUOROPHENYL)-2,3-DIHYDRO-2-(2-HYDROXYETHYL)-3-OXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU6MSZ5XA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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